Odor Threshold: 1-Octen-3-one vs. 1-Octen-3-ol in Model Wine
1-Octen-3-one exhibits an odor perception threshold in model wine that is 1,000 times lower than that of its closest analog, 1-octen-3-ol [1]. This extreme potency makes it detectable at trace concentrations where 1-octen-3-ol would be sensorially silent.
| Evidence Dimension | Odor Perception Threshold in Model Wine |
|---|---|
| Target Compound Data | ~0.04 µg/L |
| Comparator Or Baseline | 1-Octen-3-ol (~40 µg/L) |
| Quantified Difference | 1-Octen-3-one's threshold is ~1,000x lower than 1-octen-3-ol |
| Conditions | Sensory analysis in neutral model wine solution |
Why This Matters
For quality control or flavor formulation requiring a potent mushroom impact at ultra-low dosages, 1-octen-3-one is the only viable choice; 1-octen-3-ol would require a 1,000-fold higher concentration, risking changes to the overall flavor profile and solubility.
- [1] La Guerche, S., Dauphin, B., Pons, M., Blancard, D., & Darriet, P. (2006). Characterization of Some Mushroom and Earthy Off-Odors Microbially Induced in Wines. Journal of Agricultural and Food Chemistry, 54(24), 9193-9200. View Source
